N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Description

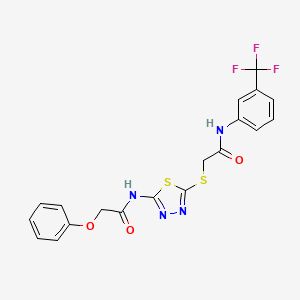

The compound N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide features a 1,3,4-thiadiazole core substituted with a phenoxyacetamide moiety and a thioether-linked trifluoromethylphenylaminoethyl group. This structure combines multiple pharmacophoric elements: the 1,3,4-thiadiazole ring (known for antimicrobial and antitumor activity) , the trifluoromethyl group (enhancing lipophilicity and metabolic stability) , and the phenoxyacetamide fragment (contributing to hydrogen bonding and solubility). While direct synthetic details for this compound are absent in the provided evidence, analogous synthesis routes involve coupling carboxylic acids with thiadiazole-thiols using EDC/HOBt or cyclization reactions in acidic media .

Properties

IUPAC Name |

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3S2/c20-19(21,22)12-5-4-6-13(9-12)23-16(28)11-30-18-26-25-17(31-18)24-15(27)10-29-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIRRSLCPADSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a thiadiazole ring, which is known for its pharmacological significance. The trifluoromethyl group enhances lipophilicity and biological activity, while the phenoxyacetamide moiety contributes to its interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:

| Compound | Target Organism | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| 51m | Xanthomonas oryzae pv. oryzicola | 30% | 100 |

| 51m | Xanthomonas oryzae pv. oryzae | 56% | 100 |

These results suggest that the compound may possess considerable potential as an antibacterial agent, outperforming some commercial bactericides .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For example, derivatives similar to this compound have shown promising results against different cancer cell lines:

| Cell Line | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5-substituted thiadiazoles | 3.3 | |

| HEK293T (Normal Human Cells) | 5-substituted thiadiazoles | 34.71 |

The studies indicate that these compounds can selectively inhibit cancer cell growth while having minimal effects on normal cells.

Antiviral Activity

Recent investigations into the antiviral properties of thiadiazole derivatives suggest they may inhibit viral replication effectively. Some studies report moderate to high antiviral action akin to established antiviral drugs like acyclovir, targeting DNA synthesis in viruses .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that certain derivatives exhibited significant inhibition rates compared to control groups .

- Cancer Cell Viability : A series of experiments conducted on various cancer cell lines revealed that compounds related to this compound significantly reduced cell viability in a dose-dependent manner .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment. The compound N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide has shown promising results against various cancer cell lines:

Antiviral and Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antiviral and antimicrobial properties. Research indicates that compounds containing the thiadiazole structure exhibit activity against various pathogens:

| Pathogen Type | Activity | Reference |

|---|---|---|

| Viruses | Inhibition of viral replication | |

| Bacteria | Antibacterial effects against resistant strains |

Other Therapeutic Applications

Beyond oncology and infectious diseases, N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide may have applications in other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Neurological Disorders : Research into the neuroprotective effects of thiadiazole compounds suggests potential applications in neurodegenerative diseases.

Case Studies

Several case studies demonstrate the practical applications of this compound in drug development:

- Case Study 1 : A study on the efficacy of thiadiazole derivatives in treating human leukemia cells showed a significant reduction in cell viability, underscoring their potential as anticancer agents.

- Case Study 2 : Research involving animal models indicated that compounds similar to N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide could reduce tumor growth without significant toxicity.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency : Acid-mediated cyclization () offers higher yields (>95%) than EDC/HOBt coupling, but reagent toxicity must be considered .

- Bioactivity Clues : Thiadiazole-thioether derivatives (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar properties .

- Structural Insights: The trifluoromethyl group enhances metabolic stability over chlorinated analogues (), while the phenoxy moiety improves solubility relative to purely hydrophobic substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core, followed by sequential acylation and thioether bond formation. Key steps include:

- Thiadiazole ring synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 0–5°C for 24 hours .

- Acylation : Coupling of the 2-phenoxyacetamide group using coupling agents like EDCI/HOBt in DMF at room temperature .

- Thioether linkage : Reaction of a thiol intermediate with α-chloroacetamide derivatives in acetone with K₂CO₃ as a base .

- Critical parameters : Solvent choice (DMF for polar intermediates), temperature control (0–5°C for cyclization), and purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and analytical methods is required:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., δ 7.2–8.0 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 527.08) .

- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly for the thiadiazole and trifluoromethylphenyl groups .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screening should target its hypothesized activities (e.g., anticancer, antimicrobial):

- Antiproliferative assays : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Antimicrobial testing : Broth microdilution against S. aureus and E. coli (MIC values) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer : Focus on modifying key substituents and evaluating effects:

- Trifluoromethyl group replacement : Substitute with -Cl, -NO₂, or -CF₃ analogs to assess electronic effects on receptor binding .

- Thiadiazole ring variation : Replace with oxadiazole or triazole cores to test ring flexibility .

- Phenoxyacetamide optimization : Introduce methyl or methoxy groups at the para position to enhance lipophilicity .

- Screening : Test derivatives in parallel using standardized assays (e.g., IC₅₀ shifts in kinase inhibition) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions or compound purity:

- Reproducibility checks : Re-run assays under identical conditions (e.g., cell passage number, serum concentration) .

- Purity validation : Re-purify the compound via recrystallization (ethanol/water) and confirm by HPLC (>95% purity) .

- Target selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What mechanistic studies elucidate this compound’s interaction with biological targets?

- Methodological Answer : Combine biochemical and computational approaches:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., EGFR) .

- Molecular docking : Use AutoDock Vina to model interactions with COX-2’s active site (PDB ID: 5KIR) .

- Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK1/2 in treated cells) .

Q. How can in silico modeling optimize this compound’s ADMET properties?

- Methodological Answer : Predictive tools guide pharmacokinetic improvements:

- Lipophilicity (LogP) : Use SwissADME to adjust substituents (target LogP 2–3 for oral bioavailability) .

- Metabolic stability : Simulate CYP450 metabolism (e.g., CYP3A4) via StarDrop’s DMPK module .

- Toxicity prediction : ProTox-II to flag hepatotoxicity risks and guide structural modifications .

Data Contradiction Analysis

Q. Why do substituent modifications yield inconsistent activity trends in related analogs?

- Methodological Answer : Conflicting results may stem from:

- Solubility differences : Trifluoromethyl groups enhance membrane permeability but reduce aqueous solubility, skewing in vitro vs. in vivo data .

- Assay interference : Thiol-containing media (e.g., DMEM) may react with the thioether group, altering bioavailability .

- Resolution : Perform dose-response curves in multiple cell lines and validate with in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.